molecular formula C13H7BrO2 B048023 2-bromo-9H-xanthen-9-one CAS No. 56341-31-2

2-bromo-9H-xanthen-9-one

Cat. No. B048023
CAS RN: 56341-31-2
M. Wt: 275.1 g/mol
InChI Key: DYQUGFRRGGOYCA-UHFFFAOYSA-N
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Description

2-Bromo-9H-xanthen-9-one, also known as 2-bromo-9-xanthenone, is an organic compound with the molecular formula C13H8BrO. It is a white crystalline solid that is soluble in ethanol and acetone. 2-Bromo-9H-xanthen-9-one is a member of the xanthene family of compounds, which are derivatives of the naturally occurring xanthone. Xanthone is a polycyclic aromatic hydrocarbon (PAH) with anti-inflammatory and anti-cancer properties. In recent years, 2-bromo-9H-xanthen-9-one has been studied extensively for its potential biological and medicinal applications.

Scientific Research Applications

  • Neuroprotective, Antitumor, and Antimicrobial Applications : 2-bromo-9H-xanthen-9-one exhibits potential as a neuroprotector, antitumor, and antimicrobial agent. This broad spectrum of biological activities makes it a valuable compound in medicinal chemistry (Maia et al., 2020).

  • Chemical Research for Derivative Formation : It is used in the formation of xanthene- or thioxanthene-9-spiro-1′-indenes derivatives (Abdul-Malik et al., 1979), and in reactions involving xanthenyl chloride and asymmetric diarylethylenes (Tadros et al., 1970).

  • Protecting Group in Peptide Synthesis : It serves as a protecting group for cysteine in solid-phase peptide syntheses, demonstrating its utility in biochemistry (Han & Bárány, 1997).

  • Antioxidant and Acetylcholinesterase Inhibitor : As a xanthone derivative, it shows promise as an antioxidant and acetylcholinesterase inhibitor, important for treating conditions like Alzheimer's disease (Purushothaman & Thiruvenkatam, 2018).

  • Application in Organic Light-Emitting Diodes (OLEDs) : Due to its photophysical properties, aggregation-induced emission enhancement, and good thermal stability, 2-bromo-9H-xanthen-9-one is considered a promising emitter layer in OLEDs (Nasiri et al., 2021).

  • Synthesis of Low-Molecular Building Blocks and Dyes : The synthesis of bromo xanthenes using PBr3/DMF reagent opens up possibilities for creating low-molecular building blocks and dyes, demonstrating its versatility in materials science (Kovtun et al., 2021).

  • Photodiode in Optoelectronic Sensor Applications : It can be used as a photodiode in optoelectronic sensor applications due to its photoconductivity characterization and thermal stability (Ibrahim et al., 2016).

  • Pharmaceutical Chemistry : The method for functionalizing 9-alkyl-9H-xanthenes has applications in pharmaceutical chemistry due to its mild conditions, high atom economy, and scalability (Yang et al., 2020).

properties

IUPAC Name

2-bromoxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQUGFRRGGOYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408008
Record name 2-bromo-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-9H-xanthen-9-one

CAS RN

56341-31-2
Record name 2-bromo-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-9-XANTHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction solution was refluxed for 5 hours at 100° C. under heating and stirring in a nitrogen atmosphere. Upon completion of the reaction, chloroform and a saturated aqueous sodium sulfite solution were added to the reaction solution and stirring was continued until the color of bromine was lost. The organic layer was separated, washed with a saturated aqueous sodium carbonate solution, dried with magnesium sulfate, and filtered. The solvent in the filtrate was distilled away at a reduced pressure. The precipitated solid was purified with a silica gel column (toluene: 100%). As a result, 2.9 g (yield: 41%) of 2-bromoxanthone and 2.2 (yield: 25%) g of 2,7-dibromoxanthone were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Bao, X Hu, J Zhang, Y Liu - Tetrahedron, 2019 - Elsevier
A Cu(0)/Selectfluor system-catalyzed intramolecular C sp2 -H/C sp2 -H bond cross-dehydrogenative coupling of 2-aryloxybenzaldehydes is described. A variety of substituted xanthone …
Number of citations: 18 www.sciencedirect.com
J Zhao - 2007 - search.proquest.com
Ac acetylaq. aqueousBn benzylbp boiling pointbr broadn-Bu n-butylt-Bu tert-butylBuLi butyl lithiumC degrees Celsiuscat. catalytic amount chemical shift in ppm d doubletdba …
Number of citations: 3 search.proquest.com
TP Gustafson, GA Metzel, AG Kutateladze - … & Photobiological Sciences, 2012 - Springer
Externally sensitized electron-transfer fragmentation in dithiane PPG (photoremovable protecting group)-protected carbonyls is adopted for detection and amplification of molecular …
Number of citations: 14 link.springer.com
Z Shi, S Chen, Q Xiao, D Yin - The Journal of Organic Chemistry, 2021 - ACS Publications
A facile and versatile strategy employing TiCl 4 -mediated cyclization followed by a Cannizzaro reaction has been developed for the synthesis of various xanthene derivatives. The …
Number of citations: 10 pubs.acs.org
J Zhou, M Li, T Li, C Li, X Hu, L Jin, N Sun, B Hu… - Tetrahedron, 2021 - Elsevier
A mild and efficient system has been discovered for the synthesis of α-aryl carbonyl compounds via oxidation of benzylic C–H to Cdouble bondO bonds. This ultraviolet-light-mediated …
Number of citations: 2 www.sciencedirect.com
TP Gustafson, GA Metzel, AG Kutateladze
Number of citations: 0

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